1-[(3aS,4R,9bR)-4-(2,3-dimethoxyphenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinolin-8-yl]ethanone
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Overview
Description
1-[4-(2,3-DIMETHOXYPHENYL)-3H,3AH,4H,5H,9BH-CYCLOPENTA[C]QUINOLIN-8-YL]ETHAN-1-ONE is a complex organic compound with a unique structure that includes a quinoline core fused with a cyclopentane ring and substituted with a dimethoxyphenyl group. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-(2,3-DIMETHOXYPHENYL)-3H,3AH,4H,5H,9BH-CYCLOPENTA[C]QUINOLIN-8-YL]ETHAN-1-ONE typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions. For example, starting from a dimethoxybenzaldehyde derivative, the compound can be synthesized through a series of reactions including condensation, cyclization, and functional group transformations .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of catalysts, high-pressure reactors, and advanced purification techniques such as chromatography and recrystallization to obtain the desired product on a large scale .
Chemical Reactions Analysis
Types of Reactions
1-[4-(2,3-DIMETHOXYPHENYL)-3H,3AH,4H,5H,9BH-CYCLOPENTA[C]QUINOLIN-8-YL]ETHAN-1-ONE undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups.
Reduction: Reduction reactions can be performed using agents such as sodium borohydride or lithium aluminum hydride to modify the ketone group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic ring and other reactive sites of the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon, platinum oxide for hydrogenation reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while reduction may produce alcohols or amines .
Scientific Research Applications
1-[4-(2,3-DIMETHOXYPHENYL)-3H,3AH,4H,5H,9BH-CYCLOPENTA[C]QUINOLIN-8-YL]ETHAN-1-ONE has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-[4-(2,3-DIMETHOXYPHENYL)-3H,3AH,4H,5H,9BH-CYCLOPENTA[C]QUINOLIN-8-YL]ETHAN-1-ONE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in cell proliferation, leading to potential anticancer effects .
Comparison with Similar Compounds
Similar Compounds
Acetophenone, 3’,4’-dimethoxy-: Similar in structure but lacks the quinoline and cyclopentane rings.
Acetoveratrone: Another dimethoxy-substituted acetophenone derivative.
3,4-Dimethoxyphenyl methyl ketone: Shares the dimethoxyphenyl group but differs in the rest of the structure.
Uniqueness
1-[4-(2,3-DIMETHOXYPHENYL)-3H,3AH,4H,5H,9BH-CYCLOPENTA[C]QUINOLIN-8-YL]ETHAN-1-ONE is unique due to its fused quinoline-cyclopentane core, which imparts distinct chemical and biological properties compared to other similar compounds.
Properties
Molecular Formula |
C22H23NO3 |
---|---|
Molecular Weight |
349.4 g/mol |
IUPAC Name |
1-[(3aS,4R,9bR)-4-(2,3-dimethoxyphenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinolin-8-yl]ethanone |
InChI |
InChI=1S/C22H23NO3/c1-13(24)14-10-11-19-18(12-14)15-6-4-7-16(15)21(23-19)17-8-5-9-20(25-2)22(17)26-3/h4-6,8-12,15-16,21,23H,7H2,1-3H3/t15-,16+,21-/m1/s1 |
InChI Key |
PFQLKUOLASFGDB-VWKPWSFCSA-N |
Isomeric SMILES |
CC(=O)C1=CC2=C(C=C1)N[C@H]([C@@H]3[C@H]2C=CC3)C4=C(C(=CC=C4)OC)OC |
Canonical SMILES |
CC(=O)C1=CC2=C(C=C1)NC(C3C2C=CC3)C4=C(C(=CC=C4)OC)OC |
Origin of Product |
United States |
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